
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Overview
Description
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a brominated heterocyclic compound featuring a benzothiadiazole core substituted with a cyano group at position 4 and a bromine atom at position 5. This compound is widely utilized in organic synthesis, particularly as a precursor for fluorescent dyes, optoelectronic materials, and pharmaceuticals due to its electron-deficient aromatic system and reactivity in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile typically involves the bromination of 2,1,3-benzothiadiazole-4-carbonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol, are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2,1,3-benzothiadiazole derivatives with various functional groups.
Coupling Products: These reactions yield biaryl compounds or other complex organic molecules.
Scientific Research Applications
Materials Science
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is utilized in the development of novel materials with specific optical and electronic properties. Its derivatives have been studied for their potential as fluorescent materials and liquid crystalline compounds .
Case Study: Supramolecular Materials
Recent research has highlighted the use of this compound in creating supramolecular liquid crystals that exhibit blue-light emission. These materials are promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to self-assemble into structured forms that enhance light emission efficiency .
Organic Electronics
The compound is also significant in the field of organic electronics , particularly in the development of semiconductors and photovoltaic devices. Its structure allows for effective charge transport and light absorption, making it suitable for use in organic solar cells.
Application Example: Organic Solar Cells
Research indicates that incorporating this compound into the active layer of organic solar cells can improve their efficiency by optimizing the energy levels for electron transfer . This enhances the overall performance of solar devices.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important building block for synthesizing various organic compounds. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions.
Synthesis Example: Derivatives
The compound can be used to synthesize derivatives that possess biological activity or enhanced material properties. For instance, modifications can lead to compounds with potential applications in pharmaceuticals or agrochemicals .
Biological Applications
Emerging studies suggest that derivatives of this compound may exhibit biological activities such as antimicrobial or anticancer properties. These findings open avenues for further exploration into its use as a pharmacological agent.
Research Insights
Preliminary investigations have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, indicating potential as a lead compound in drug development .
Mechanism of Action
The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile largely depends on its application. In organic electronics, its electron-accepting properties facilitate charge transfer processes, which are crucial for the function of devices like LEDs and solar cells. The molecular targets and pathways involved include interactions with other organic molecules and polymers to form conductive networks.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₂BrN₃S
- Molecular Weight : 256.08 g/mol
- CAS Number : 1331742-86-9
- Purity : Typically ≥98% (commercial sources) .
Synthesis: The compound is synthesized via nucleophilic substitution reactions. For example, copper cyanide (CuCN) in DMF at elevated temperatures effectively substitutes bromine in 7-bromo-2,1,3-benzothiadiazole derivatives to introduce the cyano group . Alternative routes involve palladium-catalyzed cross-coupling reactions with boronic acids, as demonstrated in the synthesis of related arylaminobenzothiadiazoles .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of benzothiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Reactivity and Stability
- Electrophilic Reactivity: The bromine atom at position 7 in this compound facilitates Suzuki-Miyaura cross-coupling reactions, making it superior to non-brominated analogs for constructing π-conjugated systems .
- Cyano Group Stability: Compared to carboxylic acid derivatives (e.g., 7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid), the cyano group in the target compound offers better stability under acidic conditions but is less reactive in nucleophilic substitutions .
- Morpholine Derivative: The morpholine-substituted analog exhibits enhanced solubility in polar solvents, advantageous for drug delivery systems, but reduced thermal stability compared to the cyano-substituted compound .
Spectral and Physical Properties
- UV-Vis Absorption: The cyano group in this compound induces a bathochromic shift (~450 nm) compared to the carboxylic acid derivative (~420 nm), making it more suitable for near-infrared (NIR) applications .
- IR Spectroscopy: A strong absorption band at ~2219 cm⁻¹ confirms the presence of the cyano group, absent in morpholine or carboxylic acid derivatives .
Commercial Availability and Cost
- Pricing: Commercial prices vary significantly: this compound: ~¥219/250 mg (China) vs. €152/1 g (Europe) . 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Not commercially available; synthesis required .
- Supply: The target compound is widely stocked by suppliers like TCI Chemicals and Shanghai ZZBIO , whereas malononitrile derivatives are less accessible .
Biological Activity
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS No. 1331742-86-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiadiazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies and research findings.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
The presence of the bromine atom in the structure is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and eventual cell death .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
Cell Line | IC (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
HeLa (cervical cancer) | 8.0 |
A549 (lung cancer) | 15.0 |
Mechanistically, it is suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in:
- Reduction in pro-inflammatory cytokines : IL-6 and TNF-α levels decreased significantly.
- Decrease in edema : Measured by paw swelling reduction.
These findings suggest that the compound may exert its anti-inflammatory effects by modulating immune responses .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom plays a crucial role in enhancing the lipophilicity and reactivity of the compound. It is hypothesized that the compound may inhibit key enzymes involved in cellular processes or interfere with signaling pathways crucial for microbial survival or cancer cell proliferation .
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The study concluded that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Study on Anticancer Properties
Another study focused on the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile?
The synthesis typically involves functionalization of a benzothiadiazole core. A practical approach starts with brominated benzothiadiazole precursors, followed by cyano group introduction. For example, copper-mediated cyanation using CuCN in DMF at 120°C effectively substitutes bromine with a cyano group, as demonstrated in related benzothiadiazole derivatives . Key steps include:
- Selection of a brominated benzothiadiazole precursor (e.g., 7-bromo-2,1,3-benzothiadiazole).
- Optimization of cyanating agents (CuCN or Zn(CN)₂) and polar aprotic solvents (DMF or NMP).
- Purification via column chromatography or recrystallization to isolate the product. Note: TCI Chemicals lists the compound (CAS 1331742-86-9) but does not disclose synthetic details .
Q. How is the purity and structural integrity of this compound characterized?
Methodological characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of impurities.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal packing and bond geometries, as applied to structurally related brominated heterocycles .
- HPLC for purity assessment (>95% purity is typical for research-grade material) .
Advanced Research Questions
Q. What strategies are effective for modifying the bromine substituent in this compound?
The bromine atom serves as a reactive site for cross-coupling or substitution reactions. Key methodologies include:
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, leveraging the bromine as a leaving group.
- Cyanation using CuCN in DMF at 120°C, achieving >90% conversion in model systems .
- Nucleophilic aromatic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO). Critical parameters: Solvent polarity, temperature, and catalyst loading significantly impact yields .
Q. How does the benzothiadiazole core influence electronic properties in optoelectronic materials?
The benzothiadiazole unit is electron-deficient, enabling applications in organic semiconductors and light-emitting diodes. Methodological insights:
- DFT calculations to map HOMO/LUMO levels and charge-transfer dynamics.
- Spectroelectrochemical studies (UV-Vis, fluorescence) to correlate structure with absorption/emission profiles.
- Substitution effects: Introducing electron-donating groups (e.g., styryl or diphenylamino) redshift absorption maxima, as seen in derivatives like (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Scalability issues often relate to:
- Cyanation efficiency: Batch reactor optimization (e.g., controlled temperature gradients) improves reproducibility.
- Purification: Switching from column chromatography to recrystallization reduces solvent waste.
- Byproduct formation: Monitoring reaction progress via TLC or in-situ IR prevents over- or under-cyanation .
Properties
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLZWSSVSNUQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331742-86-9 | |
Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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